REACTION_CXSMILES
|
CO[C:3](=[O:12])[CH2:4][C:5]1([CH2:8][C:9](=[O:11])[CH3:10])[CH2:7][CH2:6]1.C[O-].[Na+]>O1CCCC1.CO.C(OC)(C)(C)C>[CH2:6]1[C:5]2([CH2:4][C:3](=[O:12])[CH2:10][C:9](=[O:11])[CH2:8]2)[CH2:7]1 |f:1.2|
|
Name
|
[1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
COC(CC1(CC1)CC(C)=O)=O
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
sodium methanolate
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for six hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 135 ml of water
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for five minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with 67.5 ml of methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
washed twice with 67.5 ml of methyl tert-butyl ether each
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with 18 ml of water
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
STIRRING
|
Details
|
The crude product is stirred with 18 ml of cold methyl tert-butyl ether
|
Type
|
CUSTOM
|
Details
|
the precipitate is isolated by filtration
|
Type
|
WASH
|
Details
|
The filter cake is washed with 18 ml of cold methyl tert-butyl ether
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |